N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with a suitable cycloheptyl ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of catalysts such as anhydrous zinc chloride and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-1-(3,4-dimethylphenyl)sulfonyl-1-cyclopentanecarboxamide: This compound shares a similar structural framework but differs in its functional groups, leading to distinct chemical and biological properties.
N-(3,4-dimethylphenyl)cyclohexanecarboxamide: Another related compound with a different ring structure, which affects its reactivity and applications.
Uniqueness
N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of a cycloheptyl group and a pyrazolo[3,4-d]pyrimidine core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H25N5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cycloheptyl-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H25N5/c1-14-9-10-17(11-15(14)2)25-20-18(12-23-25)19(21-13-22-20)24-16-7-5-3-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,21,22,24) |
InChI Key |
BBLPCVNPRPJVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCCC4)C |
Origin of Product |
United States |
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